molecular formula C7H5ClN2O3 B8729634 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one CAS No. 35570-69-5

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one

Cat. No.: B8729634
CAS No.: 35570-69-5
M. Wt: 200.58 g/mol
InChI Key: BQHXIHLWYTXQNU-UHFFFAOYSA-N
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Description

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is a chemical compound with a unique structure that combines elements of oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one typically involves the reaction of chlorinated pyridine derivatives with hydroxymethyl oxazole under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the oxazole or pyridine rings.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azametifos: A related compound with similar structural elements.

    Other Oxazole Derivatives: Compounds with oxazole rings that exhibit similar chemical properties.

Uniqueness

6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

35570-69-5

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

6-chloro-3-(hydroxymethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H5ClN2O3/c8-4-1-5-6(9-2-4)10(3-11)7(12)13-5/h1-2,11H,3H2

InChI Key

BQHXIHLWYTXQNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1OC(=O)N2CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 parts of 38% formaldehyde solution and 25 parts of 2N hydrochloric acid are added to a solution of 8.5 parts of 6-chlorooxazolo-[4,5-b]-pyridin-2-(3H)-one in 60 parts of water, and the whole is stirred for 4 hours at 50° to 60° C. After cooling with ice, filtration is performed and the residue is washed with ice water. There are obtained 8.5 parts of 3-hydroxymethyl-6-chloro-oxazolo[ 4,5-b]pyridin-2-(3H)-one (85% of theory), m.p. 137°-139° C.
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